molecular formula C7H3BrClIN2 B1443233 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1305325-15-8

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1443233
CAS No.: 1305325-15-8
M. Wt: 357.37 g/mol
InChI Key: KPXPLYILWAAZFG-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound with the empirical formula C7H3BrClIN2 and a molecular weight of 357.37 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves halogenation reactions. One common method includes the bromination, chlorination, and iodination of pyrrolopyridine precursors. For example, starting with a pyrrolopyridine core, bromine, chlorine, and iodine can be introduced sequentially under controlled conditions to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of three different halogen atoms in its structure. This unique combination of halogens can impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-5-1-3-4(10)2-11-6(3)7(9)12-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXPLYILWAAZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=C(N=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223089
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305325-15-8
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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